molecular formula C16H17ClFN5O2S B10943047 N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide

N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B10943047
M. Wt: 397.9 g/mol
InChI Key: SMPACZAEKOZNLV-UHFFFAOYSA-N
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Description

N~4~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound characterized by its unique chemical structure, which includes a pyrazole ring substituted with a chlorofluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for cost-effectiveness, safety, and environmental impact. The method disclosed in patent CN104045513 describes the preparation of similar compounds using relatively cheap raw materials and reagents, ensuring good yield and minimal environmental pollution .

Chemical Reactions Analysis

Types of Reactions

N~4~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism by which N4-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N4-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE include:

Uniqueness

What sets N4-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE apart is its specific combination of functional groups and its potential for diverse applications across multiple fields. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H17ClFN5O2S

Molecular Weight

397.9 g/mol

IUPAC Name

N-[1-[(2-chloro-4-fluorophenyl)methyl]pyrazol-4-yl]-1-ethyl-5-methylpyrazole-4-sulfonamide

InChI

InChI=1S/C16H17ClFN5O2S/c1-3-23-11(2)16(8-20-23)26(24,25)21-14-7-19-22(10-14)9-12-4-5-13(18)6-15(12)17/h4-8,10,21H,3,9H2,1-2H3

InChI Key

SMPACZAEKOZNLV-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)S(=O)(=O)NC2=CN(N=C2)CC3=C(C=C(C=C3)F)Cl)C

Origin of Product

United States

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